(1R)-6,6'-Di-9-anthracenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Overview
Description
(1R)-6,6’-Di-9-anthracenyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol: is a complex organic compound characterized by its unique spirobi[indene] structure. This compound features two anthracenyl groups and two hydroxyl groups, making it a significant molecule in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6’-Di-9-anthracenyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the spirobi[indene] core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of anthracenyl groups: This is achieved through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-6,6’-Di-9-anthracenyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The anthracenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, acids, or bases under controlled conditions.
Major Products
Scientific Research Applications
(1R)-6,6’-Di-9-anthracenyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (1R)-6,6’-Di-9-anthracenyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the anthracenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(1R)-6,6’-Di-9-anthracenyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol: is unique due to its spirobi[indene] core and the presence of both anthracenyl and hydroxyl groups. Similar compounds include:
Spirobi[indene] derivatives: Compounds with variations in the substituents on the spirobi[indene] core.
Anthracenyl derivatives: Compounds with different functional groups attached to the anthracenyl moiety.
Diol compounds: Molecules with two hydroxyl groups but different core structures.
(1R)-6,6’-Di-9-anthracenyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol in various scientific fields.
Properties
IUPAC Name |
5,5'-di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H32O2/c46-43-37(39-33-13-5-1-9-29(33)25-30-10-2-6-14-34(30)39)19-17-27-21-23-45(41(27)43)24-22-28-18-20-38(44(47)42(28)45)40-35-15-7-3-11-31(35)26-32-12-4-8-16-36(32)40/h1-20,25-26,46-47H,21-24H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTZWHKNKPJHHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=C(C=C3)C4=C5C=CC=CC5=CC6=CC=CC=C64)O)C7=C1C=CC(=C7O)C8=C9C=CC=CC9=CC1=CC=CC=C18 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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